molecular formula H2N2NaO3 B080212 Angeli's salt CAS No. 13826-64-7

Angeli's salt

Cat. No.: B080212
CAS No.: 13826-64-7
M. Wt: 101.018 g/mol
InChI Key: FOFRQGFTWXKZGP-UHFFFAOYSA-N
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Description

Angeli's salt, also known as Angeli’s salt, is an inorganic compound with the formula Na₂[N₂O₃]. It contains nitrogen in an unusual reduced state and is a colorless, water-soluble solid. This compound is primarily used in research as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature .

Mechanism of Action

Target of Action

Sodium trioxodinitrate, also known as Angeli’s salt, is an inorganic compound that is used as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature . The primary target of sodium trioxodinitrate is the biochemical pathways that involve HNO .

Mode of Action

Sodium trioxodinitrate interacts with its targets by releasing HNO. This release is a result of the compound’s decomposition in neutral, aerobic solution . The released HNO then interacts with its targets, causing various changes in the biochemical pathways .

Biochemical Pathways

The biochemical pathways affected by sodium trioxodinitrate are those involving HNO. HNO is a signaling molecule that plays a role in various physiological processes. The exact pathways and their downstream effects depend on the specific physiological context .

Pharmacokinetics

Given that it is a water-soluble solid , it can be inferred that it has good bioavailability.

Result of Action

The result of sodium trioxodinitrate’s action is the modulation of the biochemical pathways involving HNO. This can lead to various molecular and cellular effects, depending on the specific physiological context .

Action Environment

The action of sodium trioxodinitrate can be influenced by various environmental factors. For example, its decomposition and the subsequent release of HNO occur in neutral, aerobic solution . Therefore, the pH and oxygen levels of the environment can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Angeli's salt is prepared by combining hydroxylamine and an organic nitrate, which serves as a source of nitronium (NO₂⁺). The reaction can be represented as follows: [ \text{NH}_2\text{OH} + \text{RONO}_2 + 2 \text{NaOR’} \rightarrow \text{ROH} + 2 \text{R’OH} + \text{Na}_2[\text{N}_2\text{O}_3] ] This method was first reported by Angelo Angeli in 1896 .

Industrial Production Methods: While the industrial production methods for sodium trioxodinitrate are not extensively documented, the preparation typically involves the same synthetic route used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Angeli's salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Proton Source: Often used in reactions involving secondary amines.

    Aerobic Conditions: Necessary for the decomposition of sodium trioxodinitrate to release HNO.

Major Products:

    Nitroxyl (HNO): A key product in many reactions involving sodium trioxodinitrate.

    Nitrogen Gas (N₂): Formed during reactions with secondary amines.

Comparison with Similar Compounds

Uniqueness: Angeli's salt is unique due to its ability to release nitroxyl (HNO), a metastable molecule with distinct signaling properties. This sets it apart from other nitrogen oxide donors, which typically release nitric oxide (NO) instead .

Properties

CAS No.

13826-64-7

Molecular Formula

H2N2NaO3

Molecular Weight

101.018 g/mol

IUPAC Name

disodium;N-oxonitramide

InChI

InChI=1S/H2N2O3.Na/c3-1-2(4)5;/h1,3H;

InChI Key

FOFRQGFTWXKZGP-UHFFFAOYSA-N

SMILES

N(=O)[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

N([N+](=O)[O-])O.[Na]

Appearance

Assay:≥99%A crystalline solid

Synonyms

Angeli's salt
hyponitric acid, disodium salt
oxyhyponitrite
sodium trioxodinitrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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